
Dimethyl(pentachlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(pentachlorophenyl)silane is an organosilicon compound with the molecular formula C8H7Cl5Si. It is characterized by the presence of a silicon atom bonded to a pentachlorophenyl group and two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(pentachlorophenyl)silane can be synthesized through the reaction of pentachlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and organosilicon compounds. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pentachlorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pentachlorophenyl group can be substituted with other nucleophiles.
Hydrosilylation: The silicon-hydrogen bond can react with unsaturated compounds such as alkenes in the presence of catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of silicon-hydrogen bonds to alkenes.
Major Products
Substitution Reactions: Products include substituted pentachlorophenyl derivatives.
Hydrosilylation: Products include organosilicon compounds with added alkyl or aryl groups.
Scientific Research Applications
Dimethyl(pentachlorophenyl)silane has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of dimethyl(pentachlorophenyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive silicon and chlorine atoms. The silicon atom can form bonds with other elements, while the chlorine atoms can be substituted with other nucleophiles. These reactions enable the compound to participate in the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(pentachlorophenyl)silane
- Chloromethyldimethyl(pentachlorophenyl)silane
- Tris(pentachlorophenyl)silane
Uniqueness
This compound is unique due to its specific combination of a pentachlorophenyl group with two methyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
18713-24-1 |
|---|---|
Molecular Formula |
C8H7Cl5Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentachlorophenyl)silane |
InChI |
InChI=1S/C8H7Cl5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |
InChI Key |
TVIAPTFGBSUUIU-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)

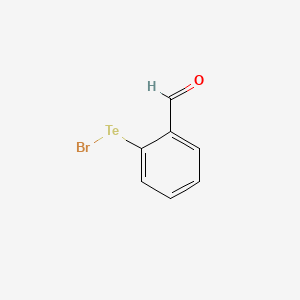

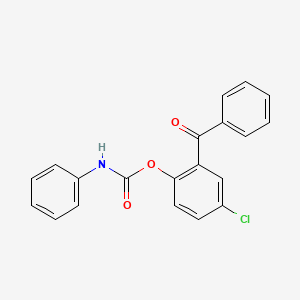
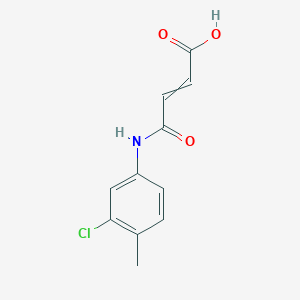


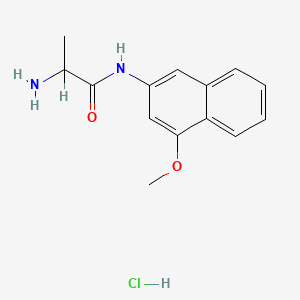

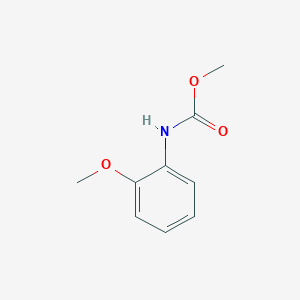

![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)

